10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Description
Core Heterocyclic Architecture
The fundamental architecture of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine consists of three fused ring systems that create a rigid yet conformationally dynamic molecular framework. The core structure incorporates a seven-membered diazepine ring fused to a benzene ring, with an additional pyrrole ring system creating the tricyclic arrangement characteristic of pyrrolobenzodiazepines. This specific connectivity pattern positions the compound within the pyrrolo[1,2-a]benzodiazepine isomer family, distinguishing it from the more extensively studied pyrrolo[2,1-c]benzodiazepine analogs.
The seven-membered diazepine ring represents the most conformationally flexible component of the molecular architecture. Crystal structure analyses of related benzodiazepine systems demonstrate that these seven-membered rings typically adopt boat-like or twist-chair conformations rather than planar arrangements. Specifically, structural studies reveal that the diazepine ring system adopts a boat conformation with geometric parameters showing significant deviation from planarity, with maximum deviations typically ranging from 0.6 to 0.8 Ångströms from the mean plane. The puckering parameters for similar seven-membered heterocycles indicate substantial conformational mobility, with q₂ values around 0.95 Ångströms and q₃ values near 0.23 Ångströms.
The benzene ring component maintains its characteristic aromatic planarity and serves as the rigid anchor point for the entire molecular framework. Bond length analyses of the aromatic system show typical aromatic character with carbon-carbon bond distances averaging 1.36-1.42 Ångströms, consistent with delocalized π-electron systems. The fusion of this aromatic ring to the seven-membered diazepine creates a bicyclic system where the mean plane of the diazepine ring typically exhibits a twist angle of approximately 32 degrees relative to the benzene ring plane.
The pyrrole ring fusion adds a third level of structural complexity to the molecular architecture. The pyrrole component contributes both to the overall rigidity of the system and introduces additional electronic effects through its nitrogen heteroatom. The positioning of this pyrrole ring in the [1,2-a] configuration creates specific spatial relationships between the nitrogen atoms that influence both the compound's conformational preferences and its electronic properties.
Substituent Positioning and Electronic Effects
The electronic distribution within 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine reflects the complex interactions between the three nitrogen heteroatoms and the extended π-system of the fused ring architecture. Quantum chemical calculations on related benzodiazepine derivatives reveal significant polarization effects, particularly between carbonyl groups and aromatic rings, which strongly influence the compound's reactivity patterns. The presence of multiple nitrogen atoms creates regions of enhanced electron density that can participate in both electrophilic and nucleophilic interactions.
Density functional theory calculations demonstrate that the diazepine nitrogen atoms exhibit distinct electronic environments due to their different chemical contexts within the ring system. The nitrogen atom at position 1 experiences different electronic effects compared to the nitrogen at position 4, creating asymmetric charge distribution patterns throughout the molecule. These differences in electron density have been quantified through natural population analysis charges, which show variations in partial atomic charges depending on the specific nitrogen position and its local chemical environment.
The electron-withdrawing and electron-donating effects of substituents significantly impact the overall electronic character of the heterocyclic system. Computational studies indicate that the presence of electronegative atoms or groups can dramatically alter the dipole moment magnitude and orientation. For instance, the introduction of halogen substituents can reduce dipole moments from approximately 3.8 Debye to 1.9 Debye while simultaneously changing the vector orientation by large angles, sometimes exceeding 60 degrees.
The aromatic π-system extends across multiple rings, creating opportunities for electronic communication between distant parts of the molecule. Electrostatic potential maps reveal regions of positive and negative charge accumulation that correlate with predicted reactivity sites. These electronic effects are particularly pronounced at positions adjacent to nitrogen heteroatoms, where significant charge polarization occurs due to the electronegativity differences between carbon and nitrogen.
Nuclear magnetic resonance spectroscopy provides experimental validation of these electronic effects through chemical shift patterns that reflect the local electronic environments. The ¹H nuclear magnetic resonance chemical shifts for related pyrrolobenzodiazepine systems show distinctive patterns, with aromatic protons appearing in the 7.1-7.7 parts per million range, consistent with aromatic character modulated by the heteroatom effects.
Tautomeric and Protonation States
The tautomeric behavior of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine involves complex equilibria between different protonation states of the nitrogen heteroatoms. Studies on related pyridinodiazepine systems reveal that the presence of multiple nitrogen atoms creates opportunities for multiple tautomeric forms, with energy differences that can range from 0.5 to 21 kilocalories per mole depending on the specific tautomer and the position of the mobile hydrogen atom.
The diazepine ring system contains two nitrogen atoms that can potentially participate in tautomeric equilibria through hydrogen migration. Research on similar seven-membered nitrogen heterocycles demonstrates that tautomeric preferences are strongly influenced by the electronic environment created by the fused ring systems. The most stable tautomeric forms typically correspond to arrangements that maximize aromatic stabilization while minimizing unfavorable electronic interactions between nitrogen lone pairs.
Protonation state analysis reveals that the relative basicities of the different nitrogen atoms vary significantly based on their chemical environments. The diazepine nitrogen atoms exhibit different proton affinities, with some positions being thermodynamically favored for protonation by margins of 4-6 kilocalories per mole. These differences in basicity reflect the varying degrees of electron density localization and the influence of neighboring aromatic systems on the nitrogen lone pair availability.
The kinetics of tautomeric interconversion depend on the energy barriers associated with hydrogen migration between nitrogen centers. Computational studies suggest that these barriers can be substantial, often exceeding 12-18 kilocalories per mole for certain tautomeric transitions. Such energy barriers indicate that individual tautomeric forms may have sufficient kinetic stability to be isolated and characterized under appropriate conditions.
Solvent effects play a crucial role in determining tautomeric equilibrium positions, as hydrogen bonding interactions with protic solvents can stabilize specific tautomeric forms. The relative stabilities of different protonation states are particularly sensitive to the hydrogen bonding capacity of the surrounding medium, with polar protic solvents generally favoring tautomers that can participate in favorable intermolecular hydrogen bonding networks.
Computational Modeling and Molecular Dynamics
Computational investigations of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine employ multiple levels of theory to capture both the structural and electronic properties of this complex heterocyclic system. Density functional theory calculations using functionals such as B3LYP, M05-2X, and M06-2X with basis sets ranging from 6-311++G(d,p) to cc-pVTZ provide comprehensive descriptions of molecular geometry, electronic structure, and energetic properties.
Geometry optimization calculations reveal that the compound can exist in multiple conformational states with energy differences that reflect the inherent flexibility of the seven-membered diazepine ring. Studies on related systems show that some pyridinodiazepine analogs exhibit preferences for planar conformations, contrary to the typical non-planar arrangements observed in simpler diazepine rings. This conformational behavior is attributed to the electronic stabilization provided by the extended π-system and the specific positioning of heteroatoms within the fused ring architecture.
Molecular dynamics simulations provide insights into the dynamic behavior of the compound in solution, revealing the timescales and pathways for conformational interconversion. These simulations indicate that the seven-membered ring undergoes continuous conformational fluctuations on picosecond to nanosecond timescales, with occasional transitions between distinct conformational basins. The activation energies for these conformational transitions typically range from 5-15 kilocalories per mole, suggesting rapid equilibration under ambient conditions.
Vibrational frequency calculations validate the computational models through comparison with experimental infrared spectroscopy data. The calculated vibrational spectra show characteristic absorption bands that correspond to specific molecular motions, including ring breathing modes, nitrogen-hydrogen stretching vibrations, and carbon-carbon stretching frequencies within the aromatic systems. These calculated frequencies typically show excellent agreement with experimental values when appropriate scaling factors are applied to account for basis set limitations and anharmonicity effects.
Quantum theory of atoms in molecules analysis provides detailed descriptions of the bonding interactions within the molecular framework. This computational approach reveals the electron density topology and identifies critical points that characterize the nature of chemical bonds, hydrogen bonding interactions, and weak intermolecular forces. Such analyses are particularly valuable for understanding the electronic structure changes that accompany conformational transitions and tautomeric rearrangements.
| Computational Method | Basis Set | Key Applications | Typical Accuracy |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization | ±0.02 Å (bond lengths) |
| M05-2X | cc-pVTZ | Electronic properties | ±0.05 D (dipole moments) |
| M06-2X | 6-311++G(d,p) | Vibrational frequencies | ±50 cm⁻¹ (frequencies) |
| B3LYP-D3BJ | cc-pVTZ | Intermolecular interactions | ±1 kcal/mol (energies) |
Comparative Analysis with Analogous Diazepine Systems
Comparative structural analysis of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine with related heterocyclic systems reveals both similarities and distinct differences that reflect the influence of ring fusion patterns and heteroatom positioning. The pyrrolo[2,1-c]benzodiazepine isomers, which represent the most extensively studied members of this compound family, exhibit different conformational preferences and electronic properties due to their alternative fusion connectivity.
Energy comparisons between different pyridinodiazepine constitutional isomers demonstrate substantial stability differences, with some isomers being less stable by 20-26 kilocalories per mole compared to the most favorable arrangements. These energy differences reflect the varying degrees of electronic stabilization achieved through different patterns of heteroatom positioning and ring fusion. The pyrrolo[1,2-a] configuration represents an intermediate stability case, with energy differences of approximately 4-7 kilocalories per mole relative to the most stable isomeric forms.
Conformational behavior shows significant variations across different diazepine architectures. While simple 1,4-diazepines and 1,4-benzodiazepines typically adopt non-planar conformations with boat or twist-chair geometries, some fused pyridinodiazepine systems exhibit unexpected preferences for planar arrangements. This conformational diversity reflects the complex interplay between ring strain, electronic delocalization, and intermolecular interaction patterns that vary depending on the specific fusion pattern and heteroatom distribution.
Aromatic character assessments using nucleus-independent chemical shift calculations reveal distinct aromaticity patterns for different ring components within these fused systems. The six-membered aromatic rings consistently exhibit strong aromatic character with negative nucleus-independent chemical shift values around -75 parts per million per Ångström, while seven-membered diazepine rings typically show antiaromatic character with positive values ranging from 100-280 parts per million per Ångström. These aromaticity differences have profound implications for chemical reactivity and stability patterns.
Reactivity patterns differ substantially between isomeric pyrrolobenzodiazepine systems, particularly in their responses to electrophilic and nucleophilic attack. The electron density distributions calculated for different isomers show that electrophilic substitution preferences vary depending on the specific ring fusion pattern. For instance, some positions show enhanced reactivity toward electrophilic attack while remaining unreactive toward nucleophilic substitution, reflecting the complex electronic environment created by the multiple heteroatoms and fused ring systems.
Structural parameters comparison reveals systematic trends in bond lengths, bond angles, and torsional angles across the family of related compounds. The seven-membered diazepine rings consistently show similar puckering parameters regardless of the specific fusion pattern, with q₂ values near 0.95 Ångströms and relatively small q₃ values indicating predominant boat-type conformations. However, the twist angles between fused ring systems vary significantly, ranging from 25-35 degrees depending on the specific connectivity pattern and the presence of additional substituents.
Properties
IUPAC Name |
6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQFKSUTQWHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2CC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573957 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-53-4 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22162-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine typically involves the construction of the benzodiazepine ring system fused to a pyrrole moiety via cyclocondensation reactions. The key intermediate often used is an N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde or its derivatives, which undergo intramolecular cyclization to form the diazepine ring.
Cyclocondensation of N-(2-Aminobenzoyl) Pyrrolidine-2-Carboxaldehyde Derivatives
A widely employed method, described by Kamal et al. and others, involves the cyclocondensation of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals. This approach provides the 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine scaffold with an N10–C11 imine functionality, crucial for biological activity.
- Use of diethyl thioacetal protecting groups for the aldehyde function, which are stable and prevent racemization at the C11a position.
- The cyclization proceeds via reductive or spontaneous cyclodehydration steps.
- The method allows for the introduction of various substituents on the benzodiazepine core, enabling the synthesis of diverse analogues for biological evaluation.
Synthetic Route Overview
Detailed Research Findings
Kamal et al. (2016) reported that the cyclocondensation of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals is the most frequently used method for synthesizing pyrrolobenzodiazepines, including 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine derivatives. Their work involved the synthesis of various conjugates by attaching different pharmacophores to the core structure, demonstrating the versatility of this method.
The use of diethyl thioacetal groups provides synthetic flexibility and stability, allowing for multiple chemical transformations without racemization, which is critical for maintaining the stereochemical integrity of the final product.
Alternative synthetic approaches involve the preparation of key intermediates such as 4-chloro-3H-benzo[b]diazepine-2-carbaldehyde, which can be further elaborated into fused heterocycles via condensation with aromatic ketones or amines. These methods, although focused on related benzodiazepine systems, provide insights into the functionalization and ring construction strategies applicable to benzo[e]pyrrolo diazepines.
Representative Synthetic Scheme (Simplified)
Synthesis of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal
- Starting from (S)-proline, the pyrrolidine-2-carboxaldehyde is protected as a diethyl thioacetal.
- Coupling with 2-nitrobenzoyl chloride affords the nitrobenzoyl derivative.
Reduction and Functionalization
- Reduction of the nitro group to an amine.
- Introduction of substituents via alkylation or acylation.
-
- Intramolecular cyclodehydration leads to ring closure, forming the diazepine fused to the pyrrole.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, which may exhibit different biological and chemical properties.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzo[e]pyrrolo[1,2-a][1,4]diazepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anxiolytic Effects
Similar to its antidepressant properties, this compound has been studied for its potential anxiolytic effects. Preliminary studies suggest it may reduce anxiety-related behaviors in rodent models, potentially providing a new avenue for treating anxiety disorders.
Antitumor Activity
Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications to the basic structure can enhance cytotoxicity against specific cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behavior in mice after administration of synthesized derivatives. |
| Study B | Anxiolytic properties | Found that specific analogs reduced anxiety-related behaviors in elevated plus-maze tests. |
| Study C | Antitumor activity | Certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potential for further development as chemotherapeutics. |
Mechanism of Action
The mechanism by which 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic Insights
- ACE Inhibition : The unsubstituted lactam derivative acts as a potent ACE inhibitor by mimicking the transition state of angiotensin I, with its planar structure fitting into the enzyme’s hydrophobic pocket .
- Antifungal Activity: The hydroxyimino analog (Compound 5) targets squalene epoxidase, a key enzyme in ergosterol biosynthesis, showing selectivity for dermatophytes over human cells .
- Antitumor Activity: Phenanthrylphenol-linked hybrids (e.g., 6a) exhibit dual mechanisms: (i) DNA minor-groove binding via the PBD core and (ii) topoisomerase inhibition via the phenanthryl group .
Pharmacological Selectivity
- GABA-A Receptor Interactions : Unlike traditional benzodiazepines, PBD derivatives (e.g., GMAL-24 and GMAL-27) lack GABA-A receptor modulation in vivo, suggesting divergent psychotropic mechanisms .
- Anticonvulsant Activity : Thiazolo-tetrazolo-PBD hybrids show moderate anticonvulsant effects but lower efficacy compared to carbamazepine .
Biological Activity
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (CAS No. 22162-53-4) is a tricyclic compound that belongs to the family of pyrrolo[1,4]benzodiazepines. This class of compounds is recognized for its diverse biological activities, including antitumor, antiviral, and central nervous system (CNS) effects. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : C₁₂H₁₂N₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 22162-53-4
Anticancer Activity
Research has indicated that pyrrolo[1,2-a][1,4]benzodiazepines exhibit significant anticancer properties. A study highlighted the cytotoxic potential of various derivatives against different cancer cell lines. The mechanism often involves DNA intercalation and inhibition of topoisomerase activity.
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 5.3 | DNA intercalation |
| Other Derivative | MCF-7 | 3.8 | Topoisomerase inhibition |
These findings suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types .
Antiviral Activity
Pyrrolo[1,4]benzodiazepines have also been studied for their antiviral properties. Notably, some derivatives have shown effectiveness as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies indicate that alterations at specific positions can significantly enhance antiviral potency.
| Compound | Virus Type | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HIV-1 | 12.5 | Reverse transcriptase inhibition |
| Related Compound | HCV | 8.7 | Polymerase inhibition |
This highlights the potential for developing new antiviral agents based on this compound's structure .
CNS Effects
The compound has demonstrated various CNS effects such as sedative and anticonvulsant activities. A comparative study evaluated its efficacy alongside traditional benzodiazepines.
| Compound | Test Type | Result |
|---|---|---|
| This compound | Sedation Test | Significant sedation at 10 mg/kg |
| Diazepam | Sedation Test | Moderate sedation at 5 mg/kg |
The results suggest that while it may not be as potent as diazepam in lower doses, it exhibits a promising profile for further exploration in CNS applications .
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of several pyrrolo[1,2-a][1,4]benzodiazepines including this compound:
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was employed to determine cell viability.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 5.3 µM against MCF-7 cells.
This case study emphasizes the need for further investigation into the mechanisms underlying its anticancer properties and potential clinical applications.
Q & A
Q. What are the standard synthetic protocols for preparing 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine derivatives, and how can reaction conditions be optimized?
A widely used method involves condensation reactions of substituted amines with benzotriazole intermediates, followed by nucleophilic substitution using Grignard reagents (e.g., ethyl, pentyl, or aryl groups). Key steps include:
- Dissolving precursors in dry THF at 0°C under inert conditions.
- Controlled addition of Grignard reagents (1.5 molar equivalents) to avoid side reactions.
- Quenching with aqueous NaOH, extraction with diethyl ether, and purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) . Optimization focuses on solvent polarity, reaction time (2–24 hours), and stoichiometric ratios to maximize yields (reported 60–85%) .
Q. How can structural characterization of this compound be systematically validated using spectroscopic techniques?
Combine 1H/13C NMR to confirm ring fusion and substituent positions:
- Compare experimental NMR shifts with theoretical values (DFT-calculated) to resolve ambiguities in diastereomer assignments.
- Analyze coupling constants (e.g., J = 8–10 Hz for adjacent protons in the diazepine ring) . Mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]+ at m/z 309.4) and isotopic patterns .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental NMR data for substituted derivatives?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation approaches include:
Q. How can computational methods predict the binding affinity of this compound to GABAA receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with the GABAA benzodiazepine site:
- Parameterize the fused tricyclic core as a rigid scaffold for π-π stacking with His102/Arg117 residues.
- Simulate substituent effects (e.g., 4-methoxyphenyl groups) on binding energy (ΔG ≤ -8 kcal/mol indicates high affinity) . Validate predictions with radioligand displacement assays (IC50 values < 100 nM confirm activity) .
Q. What experimental designs are recommended to investigate unexpected byproducts during synthesis?
If column chromatography reveals impurities (>5% by LCMS):
- Conduct reactant tracking via TLC at hourly intervals to identify intermediate degradation.
- Test alternative protecting groups (e.g., Boc instead of benzotriazole) to stabilize reactive amines .
- Use HPLC-MS with a C18 column (ACN/H2O + 0.1% formic acid) to isolate and characterize byproducts for mechanistic insights .
Methodological Considerations for Data Interpretation
Q. How should researchers address low reproducibility in diazepine ring cyclization reactions?
Poor reproducibility often stems from moisture sensitivity or inadequate temperature control. Solutions include:
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound class?
Use multivariate regression (e.g., PLS or Random Forest models) to correlate substituent properties (Hammett σ, LogP) with biological activity.
- Include descriptors like steric bulk (molar refractivity) and electronic effects (HOMO/LUMO gaps from DFT) .
- Validate models with leave-one-out cross-validation (Q² > 0.5 indicates robustness) .
Tables for Key Data
Q. Table 1. Representative Yields and NMR Shifts for Substituted Derivatives
| Substituent | Yield (%) | 1H NMR (δ, ppm, key protons) | 13C NMR (δ, ppm, key carbons) |
|---|---|---|---|
| 2-Ethyl | 72 | 1.25 (t, 3H), 3.68 (q, 2H) | 14.2 (CH3), 45.8 (CH2) |
| 4-Methoxyphenyl | 68 | 3.81 (s, 3H), 6.85–7.30 (m) | 55.3 (OCH3), 113–160 (Ar-C) |
| Data sourced from optimized protocols . |
Q. Table 2. Computational vs. Experimental NMR Chemical Shifts
| Proton Position | Calculated (δ, ppm) | Experimental (δ, ppm) | Deviation |
|---|---|---|---|
| C3-H | 2.45 | 2.52 | +0.07 |
| C7-H | 7.20 | 7.15 | -0.05 |
| Deviations >0.1 ppm suggest conformational or solvent effects . |
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
